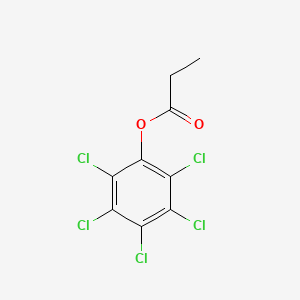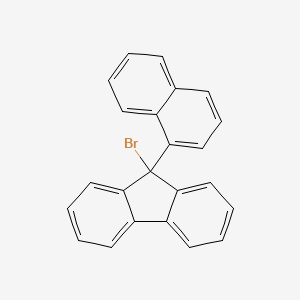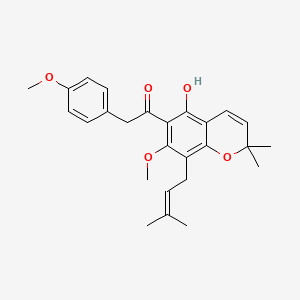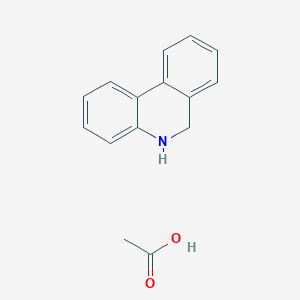
Acetic acid; 5,6-dihydrophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrophenanthridine, acetate: is a compound belonging to the class of aza heterocycles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydrophenanthridine, acetate can be achieved through various methods. One notable method involves the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds. This method offers a broad substrate scope and good tolerance of functional groups . Another approach involves the intramolecular addition of aryl amines to N-tethered arynes under mild conditions .
Industrial Production Methods: While specific industrial production methods for 5,6-dihydrophenanthridine, acetate are not extensively documented, the methods mentioned above can be adapted for large-scale synthesis. The palladium-catalyzed method, in particular, is promising for industrial applications due to its efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydrophenanthridine, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthridinones.
Reduction: Reduction reactions can convert it to dihydrophenanthridine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or ruthenium complexes.
Substitution: Reagents such as aryl halides and organometallic compounds are commonly used.
Major Products:
Oxidation: Phenanthridinones.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives.
Scientific Research Applications
Chemistry: 5,6-Dihydrophenanthridine, acetate is used as a building block in organic synthesis due to its versatile reactivity and ability to form complex polycyclic structures .
Biology: This compound has shown potential in biological studies, particularly in the development of antibiotics, anti-inflammatory agents, and anticancer drugs .
Medicine: Derivatives of 5,6-dihydrophenanthridine, acetate have been studied for their ability to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19 .
Industry: In the industrial sector, this compound is used in the synthesis of materials with high charge mobility, making it valuable for the development of electronic devices .
Mechanism of Action
The mechanism of action of 5,6-dihydrophenanthridine, acetate involves its interaction with various molecular targets. For instance, its derivatives can interact tightly with the nucleocapsid protein of SARS-CoV-2, inhibiting viral replication . The compound’s biological activities, such as anticancer and anti-inflammatory effects, are attributed to its ability to modulate specific cellular pathways and molecular targets .
Comparison with Similar Compounds
Phenanthridine: A parent compound with similar structural features but lacking the dihydro and acetate functionalities.
Phenanthridinone: An oxidized form of 5,6-dihydrophenanthridine, acetate with distinct biological activities.
Dihydrophenanthridine: A reduced form with different reactivity and applications.
Uniqueness: 5,6-Dihydrophenanthridine, acetate stands out due to its unique combination of structural features, which confer a broad range of biological activities and synthetic versatility. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
5328-29-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
acetic acid;5,6-dihydrophenanthridine |
InChI |
InChI=1S/C13H11N.C2H4O2/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;1-2(3)4/h1-8,14H,9H2;1H3,(H,3,4) |
InChI Key |
UXGYANFAUGVBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C2=CC=CC=C2C3=CC=CC=C3N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


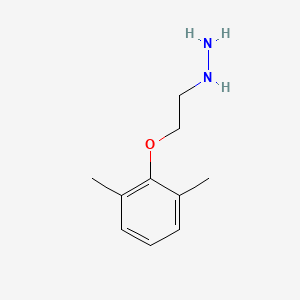
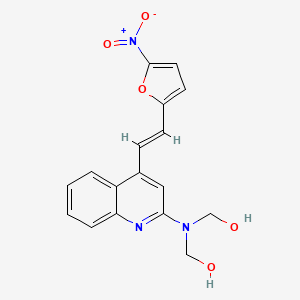

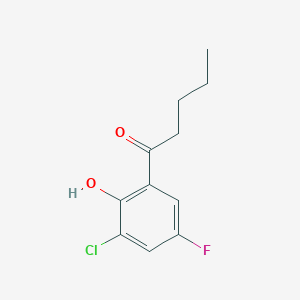
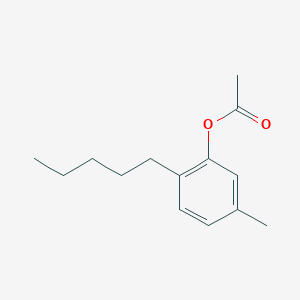
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
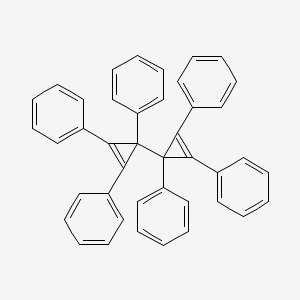
![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
